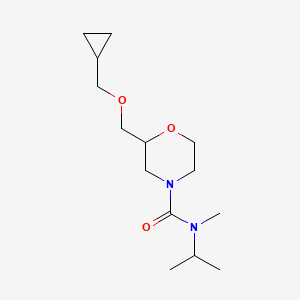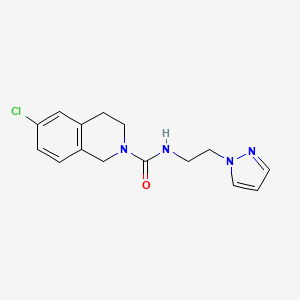
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as CPMM and is a morpholine derivative. The compound has a unique structure that makes it an interesting subject of study.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have an effect on the central nervous system by acting as a modulator of neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide has several biochemical and physiological effects. It has been found to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have an effect on the central nervous system by modulating neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide in lab experiments include its potential use in cancer research and its effects on the central nervous system. However, the limitations of using this compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide. One potential direction is to further study its effects on the central nervous system and its potential use in treating neurological disorders. Another direction is to investigate its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is a compound with potential applications in scientific research, particularly in cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is a complex process that involves several steps. The first step involves the reaction of cyclopropylmethanol with chloromethyl methyl ether to form 2-(cyclopropylmethoxymethyl)oxirane. This intermediate product is then reacted with N-methyl-N-propan-2-ylmorpholine-4-carboxamide to form 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide.
Scientific Research Applications
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide has several potential applications in scientific research. It has been found to have antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its effects on the central nervous system and its potential use in treating neurological disorders.
properties
IUPAC Name |
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11(2)15(3)14(17)16-6-7-19-13(8-16)10-18-9-12-4-5-12/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSSIMPMWVCUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)N1CCOC(C1)COCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)
![N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide](/img/structure/B7634300.png)

![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)
![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)
![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7634319.png)
![N-[(6-methylpyridin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7634331.png)

![3-(2-methoxyethyl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B7634347.png)
![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)
![[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B7634354.png)
![(2S)-2-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634360.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B7634364.png)